![molecular formula C15H26N2 B5701261 N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine](/img/structure/B5701261.png)
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine
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Overview
Description
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine, also known as DMXB-A, is a cholinergic compound that has been extensively studied for its potential use in treating cognitive impairments. DMXB-A is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes, including learning and memory.
Mechanism of Action
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine acts as a selective agonist of the α7 nAChR, which is expressed in the brain and other tissues. Activation of the α7 nAChR leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning and memory processes. N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has been shown to enhance the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has been shown to improve learning and memory in animal models, and has also been investigated for its potential use in treating inflammatory diseases. N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has been shown to reduce inflammation and improve survival rates in animal models of sepsis and inflammatory bowel disease. N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has also been shown to enhance attention and sensory processing in animal models.
Advantages and Limitations for Lab Experiments
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine is a potent and selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in learning and memory processes. However, N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has limitations for lab experiments, including its relatively short half-life and the need for specialized equipment and techniques to administer the compound.
Future Directions
Future research on N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine could focus on its potential use in treating cognitive impairments, such as those associated with Alzheimer's disease and schizophrenia. N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine could also be investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be conducted to explore the mechanism of action of N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine and its effects on other neurotransmitter systems.
Synthesis Methods
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with diethyl malonate to form the corresponding diethyl 2-(2-methylphenyl)malonate. This intermediate is then reacted with methylamine to produce N,N-diethyl-N'-methyl-2-(2-methylphenyl)malonamide, which is subsequently reduced using sodium borohydride to yield N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine.
Scientific Research Applications
N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has been studied extensively for its potential use in treating cognitive impairments, such as those associated with Alzheimer's disease and schizophrenia. Animal studies have shown that N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine can improve learning and memory, and can also enhance attention and sensory processing. N,N-diethyl-N'-methyl-N'-(2-methylbenzyl)-1,2-ethanediamine has also been investigated for its potential use in treating inflammatory diseases, such as sepsis and inflammatory bowel disease.
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)12-11-16(4)13-15-10-8-7-9-14(15)3/h7-10H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBGDXHWSHTUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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